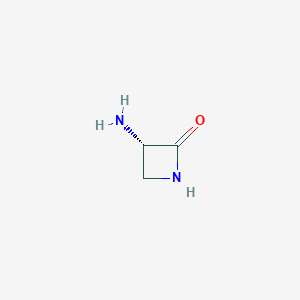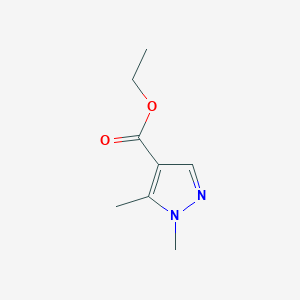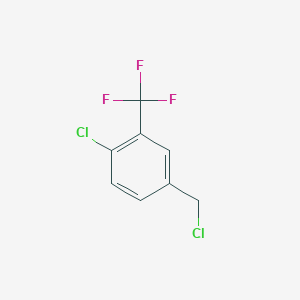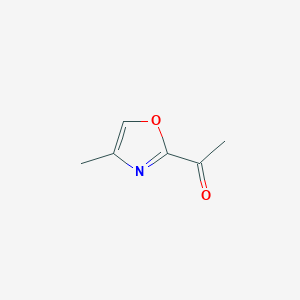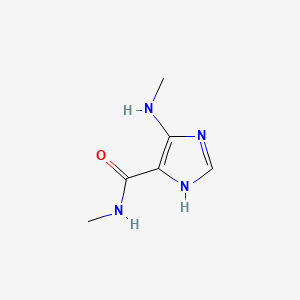
テオフィリジン
概要
説明
Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .
Synthesis Analysis
Theophylline can be synthesized by linking it with different azide compounds to create a new type of 1,2,3-triazole ring-containing theophylline derivatives .
Molecular Structure Analysis
Theophylline’s molecular structure has been evaluated using crystallographic and calorimetric methods . The structural, electronic, optoelectronic, and thermodynamic properties of Theophylline have been studied using RHF and DFT methods with the 6-31++G** basis set .
Chemical Reactions Analysis
Theophylline’s compatibility with excipients such as glicocol and cellulose has been studied using thermogravimetry . The values of activation energy (Ea) of theophylline mixtures with glicocol and cellulose are similar to the Ea values of theophylline alone .
Physical And Chemical Properties Analysis
Theophylline’s physicochemical properties have been evaluated using crystallographic and calorimetric methods . Theophylline is water-soluble . Its physical properties, such as solubility, dissolution rate, bioavailability, and chemical and physical stabilities, depend strongly on the polymorphic form .
科学的研究の応用
呼吸器疾患治療
テオフィリジン: , テオフィリンの誘導体であり、喘息、慢性閉塞性肺疾患(COPD)、新生児無呼吸などの呼吸器疾患の治療に歴史的に使用されてきました . その作用機序には、ホスホジエステラーゼ阻害剤および非選択的アデノシン受容体拮抗薬としての機能が含まれ、気管支平滑筋の弛緩と炎症の抑制に役立ちます。
COVID-19 治療用途
最近の研究では、テオフィリジンのCOVID-19治療における可能性が探られています。 テオフィリジンは、さまざまなメカニズムを通じてSARS-CoV-2によって活性化された炎症プロセスをダウンレギュレートします。 コンピューターシミュレーション研究は、疾患管理におけるその効果と応用を理解するために実施されてきました .
茶の生産における微生物変換
テオフィリジンは、茶におけるカフェインの分解経路における代謝産物として同定されています。 研究によると、Aspergillus属などの特定の真菌は、プーアル茶の固体発酵中にカフェインをテオフィリジンに変換することができます。 このプロセスは、さまざまな産業用途で価値のあるメチルキサンチンの生産にとって重要です .
作用機序
Target of Action
Theophyllidine, also known as Theophylline, primarily targets two types of molecules in the body: phosphodiesterase enzymes and adenosine receptors . These targets play crucial roles in various physiological processes, including smooth muscle relaxation, cardiac stimulation, and central nervous system activation .
Mode of Action
Theophyllidine interacts with its targets in a couple of ways. It inhibits phosphodiesterase enzymes, which are responsible for breaking down cyclic AMP in smooth muscles . This inhibition leads to an increase in cyclic AMP levels, causing bronchial smooth muscle relaxation and pulmonary blood vessel dilation . Additionally, Theophyllidine acts as an antagonist to adenosine receptors, blocking the inhibitory effects of adenosine on the central nervous system, cardiac muscle, and smooth muscles .
Biochemical Pathways
Theophyllidine affects several biochemical pathways. It is involved in the cyclic AMP pathway, where it inhibits the degradation of cyclic AMP, leading to bronchodilation . Furthermore, by blocking adenosine receptors, Theophyllidine influences the adenosine signaling pathway, which has wide-ranging effects on the cardiovascular system, central nervous system, and immune response .
Pharmacokinetics
Theophyllidine exhibits excellent oral bioavailability, with an average of 96% . It distributes rapidly into fat-free tissues and body water . Approximately 40% of Theophyllidine is bound to plasma proteins, primarily albumin . Theophyllidine is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
The molecular and cellular effects of Theophyllidine’s action are diverse. It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to various stimuli . It also increases heart muscle contractility and efficiency, heart rate, and blood pressure . On a cellular level, Theophyllidine’s inhibition of phosphodiesterase and antagonism of adenosine receptors lead to changes in intracellular signaling, affecting a wide range of cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Theophyllidine. For instance, dietary factors can affect Theophyllidine’s metabolism and clearance . Smoking habits can also influence Theophyllidine clearance . Furthermore, the presence of diseases such as hepatic cirrhosis or congestive heart failure can reduce Theophyllidine clearance . Therefore, these factors must be considered when administering Theophyllidine to ensure its optimal efficacy and safety .
Safety and Hazards
将来の方向性
Theophylline holds huge potential for developing safe and efficient antitumor drugs . Some theophylline1,2,3-triazole compounds showed a good tumor-suppressive efficacy . These theophylline acetic acid-1,2,3-triazole derivatives may be potential drug candidates for anti-NSCLC and are worthy of further study .
生化学分析
Biochemical Properties
Theophyllidine acts as a phosphodiesterase inhibitor and adenosine receptor blocker . It interacts with various enzymes and proteins, primarily those involved in the breakdown of cyclic adenosine monophosphate (cAMP) and adenosine signaling . By inhibiting phosphodiesterase, Theophyllidine prevents the intracellular breakdown of cAMP, leading to an increase in cAMP levels . This can have various effects on cellular processes, depending on the specific biochemical context.
Cellular Effects
Theophyllidine has several actions at a cellular level, including the inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . These actions can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Theophyllidine exerts its effects at the molecular level primarily through its actions as a phosphodiesterase inhibitor and adenosine receptor blocker . By inhibiting phosphodiesterase, it prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell . As an adenosine receptor blocker, it can interfere with the actions of adenosine, a neurotransmitter with various roles in the body .
Temporal Effects in Laboratory Settings
The effects of Theophyllidine can change over time in laboratory settings. While specific data on Theophyllidine is limited, studies on theophylline, a closely related compound, suggest that it has a half-life of 5–8 hours . This indicates that the effects of Theophyllidine may decrease over time as the compound is metabolized and removed from the body.
Dosage Effects in Animal Models
For example, low doses may have therapeutic effects, while high doses can lead to toxic or adverse effects .
Metabolic Pathways
Theophyllidine is primarily metabolized in the liver, involving isoenzymes of the cytochrome P450 system . The main metabolic pathways involve 8-hydroxylation to 1,3-dimethyluric acid, N-demethylation to form 1-methylxanthine, and 3-methylxanthine .
Transport and Distribution
Theophyllidine distributes rapidly into fat-free tissues and body water . Approximately 40% of the compound is bound to plasma proteins, primarily to albumin . Theophyllidine can pass freely across the placenta, into breast milk, and into cerebrospinal fluid .
Subcellular Localization
The specific subcellular localization of Theophyllidine is not well-studied. Given its biochemical properties, it is likely to be found in various parts of the cell depending on its current role. For example, when acting as a phosphodiesterase inhibitor, it would be found in the cytoplasm where these enzymes are located .
特性
IUPAC Name |
N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-7-5-4(6(11)8-2)9-3-10-5/h3,7H,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDWASAZICSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(NC=N1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217706 | |
| Record name | Theophyllidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6736-40-9 | |
| Record name | Theophyllidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophyllidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76560HOO1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




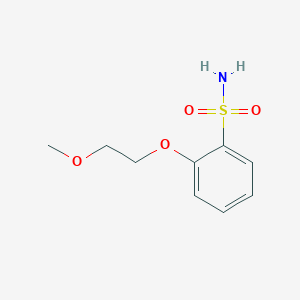





![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
